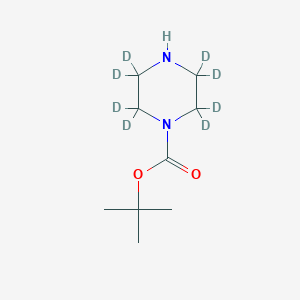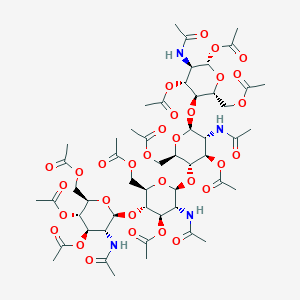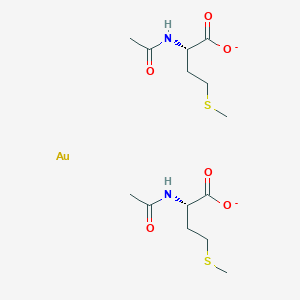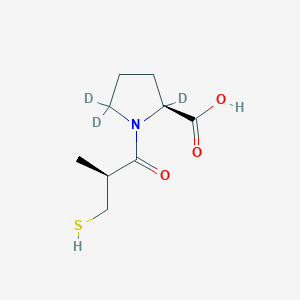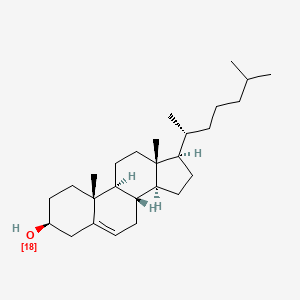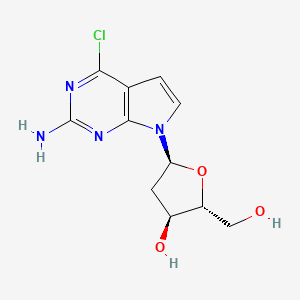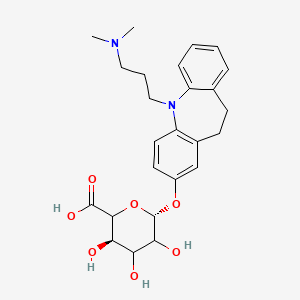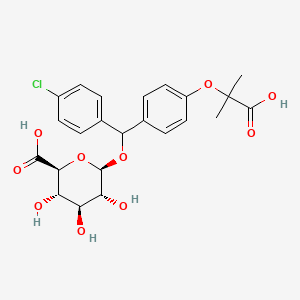
9-Acetyl-3,10-dihydroxyapoquinidine Methyl Ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Acetyl-3,10-dihydroxyapoquinidine Methyl Ether belongs to a class of compounds that are of significant interest in organic chemistry due to their complex molecular structures and the potential for a wide range of chemical reactions and properties. Studies on related compounds, such as hydroxy derivatives of anthraquinones and acridines, provide valuable insights into the synthesis methods, molecular structure, chemical and physical properties, and potential applications in various fields.
Synthesis Analysis
The synthesis of complex organic molecules like 9-Acetyl-3,10-dihydroxyapoquinidine Methyl Ether often involves multi-step reactions, including the formation of intermediates, use of catalysts, and specific reaction conditions to achieve the desired product. For example, the synthesis of 9,10-dihydroacridines through a cascade of SN2′–SNAr reactions, elimination, and reduction processes highlights the intricate steps involved in synthesizing similar complex molecules (Gupta, Bharadwaj, & Singh, 2016).
Molecular Structure Analysis
The molecular structure of compounds like 9-Acetyl-3,10-dihydroxyapoquinidine Methyl Ether can be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling. These analyses reveal the arrangement of atoms, stereochemistry, and conformational dynamics crucial for understanding the chemical behavior and reactivity of the molecule.
Chemical Reactions and Properties
Compounds in this chemical family exhibit a range of chemical reactions, including hydride transfer reactions, photocatalytic oxygenation, and reactions with hydride acceptors. For example, the reactivity of substituted dihydroacridines in hydride transfer reactions showcases the potential for electron, proton, and hydride transfer processes in similar compounds (Fukuzumi, Ohkubo, Tokuda, & Suenobu, 2000).
Aplicaciones Científicas De Investigación
Biodegradation and Fate in the Environment
- The biodegradation and fate of organic compounds like ethyl tert-butyl ether (ETBE) in soil and groundwater have been extensively studied. Specific microorganisms capable of degrading such compounds aerobically have been identified, providing insights into potential bioremediation strategies for environmental contamination (S. Thornton et al., 2020) more details.
Advanced Material Applications
- Chemical modification of compounds such as xylan can lead to the development of new biopolymers with specific properties, indicating the potential of chemical modifications in creating materials with tailored functionalities. Such materials could have applications ranging from drug delivery to antimicrobial agents (K. Petzold-Welcke et al., 2014) more details.
Fuel and Energy
- The potential of compounds like di-methyl ether (DME) as alternative fuels for compression-ignition engines has been explored, highlighting the importance of organic compounds in seeking renewable and cleaner energy sources (C. Arcoumanis et al., 2008) more details.
Polymer Science
- The application of polymer membranes for purification, such as separating methanol/methyl tert-butyl ether (MTBE) via pervaporation, showcases the role of organic chemistry in developing advanced separation technologies (A. Pulyalina et al., 2020) more details.
Propiedades
IUPAC Name |
[(S)-[(2R)-5-hydroxy-5-(1-hydroxyethyl)-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5/c1-13(25)22(27)12-24-9-7-15(22)10-20(24)21(29-14(2)26)17-6-8-23-19-5-4-16(28-3)11-18(17)19/h4-6,8,11,13,15,20-21,25,27H,7,9-10,12H2,1-3H3/t13?,15?,20-,21+,22?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPBLFZAYXMSRB-SJWYHLFXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC(=O)C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1(CN2CCC1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)OC(=O)C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Acetyl-3,10-dihydroxyapoquinidine Methyl Ether | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

